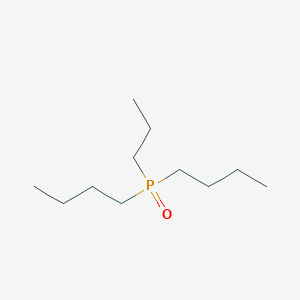

Dibutyl(oxo)propyl-lambda~5~-phosphane

Description

Dibutyl(oxo)propyl-lambda~5~-phosphane is a pentavalent phosphorus compound (λ⁵-phosphane) characterized by a central phosphorus atom bonded to two butyl groups, one propyl group, and an oxo (O) ligand. The "lambda~5~" designation indicates a hypervalent phosphorus in the +5 oxidation state, distinguishing it from trivalent (λ³) or tetravalent (λ⁴) phosphorus derivatives. This compound’s structure confers unique reactivity, particularly in ligand exchange and redox reactions, making it relevant in catalytic and synthetic applications.

Properties

CAS No. |

41528-69-2 |

|---|---|

Molecular Formula |

C11H25OP |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

1-[butyl(propyl)phosphoryl]butane |

InChI |

InChI=1S/C11H25OP/c1-4-7-10-13(12,9-6-3)11-8-5-2/h4-11H2,1-3H3 |

InChI Key |

LTCLCSSQGUUTGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCC)CCCC |

Origin of Product |

United States |

Biological Activity

Dibutyl(oxo)propyl-lambda~5~-phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

- Molecular Formula : C10H21O2P

- Molecular Weight : 202.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The structure of this compound features a phosphorus atom bonded to two butyl groups and an oxo group, contributing to its reactivity and biological activity.

This compound exhibits biological activity through various mechanisms:

- Enzyme Modulation : The compound can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to cellular receptors, triggering signaling cascades that affect cell function and behavior.

- Antioxidant Activity : Some phosphane compounds are known to exhibit antioxidant properties, which could play a role in protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines. For instance, a study reported significant cytotoxic effects against human tumor cell lines with IC50 values in the nanomolar range, suggesting potent anticancer activity .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Case Studies

-

Cytotoxicity Assay :

- A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 45 nM after 48 hours of exposure.

-

Antimicrobial Testing :

- In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar phosphane derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | Yes | Yes | 45 | 32 |

| Benzyl(dioctyl)oxo-lambda~5~-phosphane | Moderate | No | 75 | N/A |

| Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane | High | Moderate | 30 | 25 |

Comparison with Similar Compounds

Dibutyl Methylphosphonate (CAS 2404-73-1)

Structure : A tetravalent phosphorus compound (λ⁴) with a methyl group and two butyl esters attached to the phosphorus atom.

Key Differences :

- Oxidation State : Dibutyl methylphosphonate is a phosphonate ester (P⁺³), whereas the λ⁵-phosphane features P⁺⁵.

- Reactivity : Phosphonates like dibutyl methylphosphonate exhibit stability toward hydrolysis compared to λ⁵-phosphanes, which are more electrophilic due to the oxo ligand and higher oxidation state .

- Applications: Phosphonates are widely used as flame retardants and ligands, while λ⁵-phosphanes may serve as intermediates in organometallic synthesis.

Dibutyl Hydrogen Phosphonate

Structure : Similar to dibutyl methylphosphonate but with a hydrogen substituent instead of methyl.

Key Differences :

- Acidity: The hydrogen in dibutyl hydrogen phosphonate increases acidity (pKa ~1–2), enabling deprotonation for salt formation, a property absent in the non-acidic λ⁵-phosphane .

- Coordination Chemistry: Dibutyl hydrogen phosphonate can act as a bidentate ligand, while the λ⁵-phosphane’s oxo group may favor monodentate or redox-driven coordination.

Di-n-butyl Phthalate (UN 3082)

Structure : An ester of phthalic acid with two butyl groups, lacking phosphorus.

Key Differences :

- Chemical Class: Di-n-butyl phthalate is a non-phosphorus plasticizer, whereas the λ⁵-phosphane is a reactive organophosphorus species.

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane (CAS 7151-67-9)

Structure : A pentavalent phosphorus compound with a nitrofluorenylidene and three phenyl groups.

Key Differences :

- Substituent Effects : The nitrofluorenylidene group in this λ⁵-phosphane introduces aromaticity and electron-withdrawing effects, enhancing stability compared to the aliphatic propyl/butyl substituents in Dibutyl(oxo)propyl-lambda~5~-phosphane.

- Applications : Nitro-aromatic λ⁵-phosphanes are explored in photoresist materials, while aliphatic variants may prioritize catalytic reactivity .

Data Table: Key Properties and Comparisons

| Compound | Oxidation State | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| Dibutyl(oxo)propyl-λ⁵-phosphane | P⁺⁵ | Butyl, propyl, oxo | High electrophilicity, redox-active | Catalysis, synthetic intermediates |

| Dibutyl methylphosphonate | P⁺³ | Butyl, methyl | Hydrolysis-resistant, stable | Flame retardants, ligands |

| Dibutyl hydrogen phosphonate | P⁺³ | Butyl, hydrogen | Acidic, ligand-forming | Coordination chemistry |

| Di-n-butyl phthalate | N/A | Phthalate, butyl | Environmentally persistent | Plasticizers |

| (2-Nitro-9H-fluoren...)λ⁵-phosphane | P⁺⁵ | Nitrofluorenyl, phenyl | Photoactive, stable | Photoresists, electronics |

Research Findings and Mechanistic Insights

- Reactivity Trends : λ⁵-Phosphanes undergo rapid ligand exchange due to their electrophilic phosphorus center, whereas phosphonates exhibit slower kinetics .

- Synthetic Utility : The oxo group in Dibutyl(oxo)propyl-λ⁵-phosphane facilitates nucleophilic attacks, enabling its use in phosphorylation reactions.

- Stability : Aliphatic λ⁵-phosphanes like Dibutyl(oxo)propyl-λ⁵-phosphane are less thermally stable than aromatic analogs (e.g., nitrofluorenyl derivatives) due to weaker steric protection .

Notes on Nomenclature and Data Limitations

- Nomenclature: The corrected naming conventions in emphasize precision, critical for distinguishing λ⁵-phosphanes from phosphonates.

- Data Gaps: Limited experimental data (e.g., solubility, melting points) for Dibutyl(oxo)propyl-λ⁵-phosphane necessitate extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.